TrxR-IN-5

Beschreibung

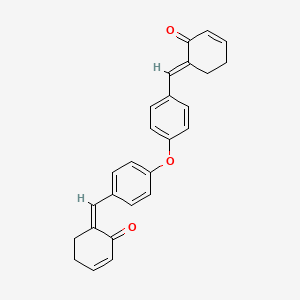

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C26H22O3 |

|---|---|

Molekulargewicht |

382.4 g/mol |

IUPAC-Name |

(6E)-6-[[4-[4-[(Z)-(2-oxocyclohex-3-en-1-ylidene)methyl]phenoxy]phenyl]methylidene]cyclohex-2-en-1-one |

InChI |

InChI=1S/C26H22O3/c27-25-7-3-1-5-21(25)17-19-9-13-23(14-10-19)29-24-15-11-20(12-16-24)18-22-6-2-4-8-26(22)28/h3-4,7-18H,1-2,5-6H2/b21-17-,22-18+ |

InChI-Schlüssel |

BIAIWJANZKBISX-QGFZOGOGSA-N |

Isomerische SMILES |

C1C/C(=C\C2=CC=C(C=C2)OC3=CC=C(C=C3)/C=C\4/CCC=CC4=O)/C(=O)C=C1 |

Kanonische SMILES |

C1CC(=CC2=CC=C(C=C2)OC3=CC=C(C=C3)C=C4CCC=CC4=O)C(=O)C=C1 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Cellular Target and Mechanism of Action of TrxR-IN-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

TrxR-IN-5 is a potent inhibitor of Thioredoxin Reductase (TrxR), a critical enzyme in cellular redox homeostasis. This technical guide provides a comprehensive overview of the cellular target of this compound, its mechanism of action, and the downstream cellular consequences of its inhibitory activity. The information presented herein is intended to support researchers and professionals in the fields of cancer biology, drug discovery, and redox signaling.

Introduction to the Thioredoxin System

The thioredoxin (Trx) system is a ubiquitous antioxidant system essential for maintaining a reducing environment within the cell. It comprises three key components: Thioredoxin (Trx), Thioredoxin Reductase (TrxR), and NADPH. TrxR, a homodimeric flavoprotein, catalyzes the NADPH-dependent reduction of the active site disulfide in oxidized Trx. Reduced Trx, in turn, reduces a wide range of protein disulfides, thereby regulating numerous cellular processes, including DNA synthesis, antioxidant defense, and apoptosis.

There are two main mammalian isoforms of TrxR: the cytosolic TrxR1 and the mitochondrial TrxR2. Both isoforms are crucial for cellular viability and are often overexpressed in cancer cells to cope with increased oxidative stress, making them attractive targets for anticancer drug development.

This compound: A Potent Inhibitor of Thioredoxin Reductase

This compound (also referred to as compound 4f) has been identified as a potent inhibitor of Thioredoxin Reductase[1]. Its inhibitory activity disrupts the normal functioning of the thioredoxin system, leading to a cascade of cellular events with significant implications for cell fate.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound against Thioredoxin Reductase has been quantified, as summarized in the table below.

| Parameter | Value | Reference |

| IC50 (TrxR) | 0.16 µM | [1] |

Note: The specific isoform of TrxR (TrxR1 or TrxR2) for which this IC50 value was determined is not specified in the available literature.

Mechanism of Action

The primary cellular target of this compound is Thioredoxin Reductase. By inhibiting TrxR, this compound disrupts the catalytic cycle of the thioredoxin system. This inhibition prevents the regeneration of reduced Trx from its oxidized form.

The immediate consequence of TrxR inhibition is an accumulation of oxidized Trx and a depletion of reduced Trx. This shift in the cellular redox balance has profound effects on downstream signaling pathways and cellular processes.

Induction of Oxidative Stress

A key outcome of TrxR inhibition by this compound is the elevation of intracellular reactive oxygen species (ROS)[1]. The thioredoxin system is a major regulator of cellular redox status, and its impairment leads to an inability to effectively neutralize ROS. This increase in oxidative stress contributes to cellular damage and the activation of stress-response pathways.

Induction of Apoptosis

The disruption of redox homeostasis and the accumulation of ROS triggered by this compound ultimately lead to the induction of apoptosis, or programmed cell death. This pro-apoptotic effect is a hallmark of many TrxR inhibitors and is a key mechanism behind their anticancer activity. The apoptotic cascade is initiated through various signaling pathways that are sensitive to the cellular redox state.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its characterization.

Figure 1: Signaling pathway of this compound induced apoptosis.

Figure 2: Workflow for characterizing this compound's cellular effects.

Detailed Experimental Protocols

Thioredoxin Reductase Activity Assay (DTNB Assay)

This assay measures the activity of TrxR by monitoring the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to 5-thio-2-nitrobenzoic acid (TNB), which produces a yellow color that can be measured spectrophotometrically at 412 nm.

Materials:

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

NADPH solution (e.g., 10 mM)

-

DTNB solution (e.g., 100 mM in ethanol)

-

Insulin solution (e.g., 10 mg/mL)

-

Recombinant TrxR1 or cell lysate

-

This compound or other inhibitors

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, NADPH, and insulin.

-

Add recombinant TrxR or cell lysate to the wells of a 96-well plate.

-

Add varying concentrations of this compound to the wells and incubate for a specified time (e.g., 30 minutes) at room temperature.

-

Initiate the reaction by adding the DTNB solution to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.

-

The rate of increase in absorbance is proportional to the TrxR activity.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels. DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

DCFH-DA stock solution (e.g., 10 mM in DMSO)

-

This compound

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Seed cells in a 96-well plate or appropriate culture vessel and allow them to adhere overnight.

-

Wash the cells with PBS.

-

Load the cells with DCFH-DA (e.g., 10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Treat the cells with varying concentrations of this compound for the desired time period.

-

Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or a flow cytometer.

-

The increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

Western Blot Analysis for Apoptosis Markers

This method is used to detect the expression levels of key proteins involved in the apoptotic pathway, such as cleaved caspases and cleaved Poly (ADP-ribose) polymerase (PARP).

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

The presence of cleaved forms of caspases and PARP indicates the induction of apoptosis.

Conclusion

This compound is a potent inhibitor of Thioredoxin Reductase, a key enzyme in cellular redox control. Its inhibitory action leads to a disruption of the thioredoxin system, resulting in increased intracellular ROS levels and the induction of apoptosis. These characteristics make this compound a valuable tool for studying the role of the thioredoxin system in health and disease, and a potential lead compound for the development of novel anticancer therapies. Further research is warranted to elucidate its selectivity for different TrxR isoforms and to fully characterize its in vivo efficacy and safety profile.

References

Unveiling the Landscape of Thioredoxin Reductase Inhibition: A Technical Guide

Disclaimer: Extensive searches for a specific compound designated "TrxR-IN-5" have not yielded any publicly available information regarding its discovery, synthesis, or biological activity. The following guide provides a comprehensive overview of the discovery and development of Thioredoxin Reductase (TrxR) inhibitors in general, offering insights into the methodologies and pathways relevant to this class of molecules.

Introduction to Thioredoxin Reductase as a Therapeutic Target

The thioredoxin (Trx) system, comprising Trx, thioredoxin reductase (TrxR), and NADPH, is a pivotal cellular antioxidant system responsible for maintaining redox homeostasis.[1] TrxR, a selenoenzyme, catalyzes the reduction of oxidized Trx, which in turn reduces oxidized proteins, thereby playing a crucial role in DNA synthesis, defense against oxidative stress, and regulation of apoptosis.[1] Dysregulation of the Trx system is implicated in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases, making TrxR a compelling target for therapeutic intervention.[1][2]

TrxR inhibitors disrupt the catalytic cycle of the enzyme, often by covalently modifying the active site selenium or cysteine residues, leading to an accumulation of reactive oxygen species (ROS) and subsequent cell death.[1] This mechanism is particularly effective against cancer cells, which often exhibit higher levels of oxidative stress and a greater reliance on the Trx system for survival.

The Discovery and Development of TrxR Inhibitors

The discovery of TrxR inhibitors typically follows a multi-step process involving screening, hit-to-lead optimization, and preclinical evaluation.

Screening Methodologies

High-throughput screening (HTS) of large chemical libraries is a common starting point for identifying novel TrxR inhibitors. The most frequently employed assay for this purpose is the DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) reduction assay. In this colorimetric assay, TrxR utilizes NADPH to reduce DTNB to 2-nitro-5-thiobenzoate (TNB), which produces a yellow color that can be measured spectrophotometrically at 412 nm.[3][4][5] Potential inhibitors are identified by their ability to decrease the rate of TNB formation.

To ensure the specificity of the inhibitors for TrxR, counter-screens are often performed against other related enzymes like glutathione reductase.[5][6]

Synthesis Pathways of Common TrxR Inhibitor Scaffolds

While a specific synthesis for "this compound" cannot be provided, many potent TrxR inhibitors are electrophilic molecules capable of reacting with the selenocysteine residue in the active site of TrxR. Common scaffolds include compounds containing α,β-unsaturated carbonyls, maleimides, and organogold complexes.

A general synthetic approach for a compound featuring an α,β-unsaturated carbonyl moiety, a common feature in TrxR inhibitors, often involves an aldol condensation reaction between an aldehyde and a ketone, followed by dehydration.

Mechanism of Action and Signaling Pathways

TrxR inhibitors exert their biological effects by disrupting the thioredoxin system, leading to a cascade of downstream events.

Inhibition of TrxR prevents the reduction of oxidized thioredoxin.[1] This leads to an accumulation of oxidized proteins and a surge in intracellular reactive oxygen species (ROS).[7] The elevated oxidative stress triggers downstream signaling pathways that ultimately result in cell cycle arrest and apoptosis, a form of programmed cell death.[7]

Quantitative Data for a Hypothetical TrxR Inhibitor

The following tables present hypothetical data for a generic TrxR inhibitor, "Compound X," to illustrate the typical quantitative information generated during inhibitor characterization.

Table 1: In Vitro Activity of Compound X

| Parameter | Value |

| TrxR1 IC₅₀ (nM) | 50 |

| Glutathione Reductase IC₅₀ (µM) | > 100 |

| Cell Line A GI₅₀ (µM) | 0.5 |

| Cell Line B GI₅₀ (µM) | 1.2 |

Table 2: Cellular Effects of Compound X in Cell Line A

| Treatment (1 µM) | Fold Increase in ROS | % Apoptotic Cells |

| Vehicle Control | 1.0 | 5 |

| Compound X | 4.5 | 60 |

Experimental Protocols

Thioredoxin Reductase Activity Assay (DTNB Reduction)

This protocol is adapted from standard procedures for measuring TrxR activity.[3][4][5]

Materials:

-

Tris-HCl buffer (50 mM, pH 7.5) containing 1 mM EDTA

-

NADPH solution (40 mM in buffer)

-

DTNB solution (100 mM in buffer)

-

Recombinant human TrxR1

-

Test inhibitor dissolved in DMSO

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, NADPH (final concentration 200 µM), and the test inhibitor at various concentrations.

-

Add recombinant TrxR1 (final concentration 10 nM) to the reaction mixture and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding DTNB (final concentration 2 mM).

-

Immediately measure the increase in absorbance at 412 nm every 30 seconds for 5 minutes.

-

The rate of the reaction is determined from the linear portion of the absorbance curve.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.

Cellular Reactive Oxygen Species (ROS) Measurement

This protocol outlines a common method for quantifying intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).[7]

Materials:

-

Cancer cell line of interest

-

Cell culture medium

-

DCFH-DA stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Test inhibitor

-

Flow cytometer or fluorescence microscope

Procedure:

-

Seed cells in a suitable culture plate and allow them to adhere overnight.

-

Treat the cells with the test inhibitor or vehicle control for the desired time.

-

Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess probe.

-

Analyze the fluorescence intensity of the cells using a flow cytometer (excitation ~488 nm, emission ~525 nm) or visualize under a fluorescence microscope.

-

Quantify the mean fluorescence intensity to determine the relative fold increase in ROS levels compared to the control.

Conclusion

While specific details regarding "this compound" remain elusive, the field of thioredoxin reductase inhibition presents a vibrant area of research with significant therapeutic potential. The methodologies and pathways described herein provide a foundational understanding for researchers and drug development professionals engaged in the pursuit of novel TrxR-targeted therapies. The continued exploration of diverse chemical scaffolds and a deeper understanding of the intricate roles of the thioredoxin system will undoubtedly fuel the development of next-generation inhibitors for a range of human diseases.

References

- 1. What are TrxR inhibitors and how do they work? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. 4.6. Thioredoxin Reductase (TrxR) Activity Assay [bio-protocol.org]

- 4. abcam.com [abcam.com]

- 5. Thioredoxin Reductase Assay Kit (Colorimetric) (ab83463) | Abcam [abcam.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of hydroxytyrosol as thioredoxin reductase 1 inhibitor to induce apoptosis and G1/S cell cycle arrest in human colorectal cancer cells via ROS generation - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Thioredoxin Reductase Inhibition on Cellular Redox Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of thioredoxin reductase (TrxR) inhibitors on the cellular redox state. Thioredoxin reductase is a critical enzyme in maintaining cellular redox balance, and its inhibition has emerged as a promising strategy in cancer therapy.[1][2][3] This document details the mechanism of action of TrxR inhibitors, their downstream cellular consequences, and the experimental protocols used to assess their efficacy.

The Thioredoxin System: A Linchpin of Cellular Redox Control

The thioredoxin (Trx) system, comprising Thioredoxin Reductase (TrxR), Thioredoxin (Trx), and NADPH, is a principal antioxidant system within cells.[2][4] It plays a pivotal role in maintaining the cellular redox environment by reducing oxidized proteins.[2] TrxR, a selenoenzyme, catalyzes the NADPH-dependent reduction of the active site disulfide in oxidized Trx.[2][4][5] Reduced Trx, in turn, reduces a vast array of substrate proteins, including ribonucleotide reductase, peroxiredoxins, and transcription factors like NF-κB, thereby regulating cellular processes such as DNA synthesis, antioxidant defense, and cell growth.[6][7]

The thioredoxin system is crucial for maintaining a reducing intracellular environment and protecting cells from oxidative damage.[7][8] Many cancer cells exhibit elevated levels of Trx and TrxR, which contributes to their enhanced proliferation and resistance to therapies that induce oxidative stress.[1][3] This makes TrxR a compelling target for anticancer drug development.[1][3][6]

Mechanism of Action of Thioredoxin Reductase Inhibitors

TrxR inhibitors disrupt the catalytic cycle of the thioredoxin system, leading to a cascade of events that alter the cellular redox state.[2] The primary mechanism of many inhibitors involves the covalent modification of the highly reactive selenocysteine (Sec) residue in the C-terminal active site of mammalian TrxR.[2][9] This modification inactivates the enzyme, preventing the transfer of reducing equivalents from NADPH to Trx.[4]

The inhibition of TrxR leads to an accumulation of oxidized Trx and a depletion of reduced Trx.[10] This shifts the cellular redox balance towards a more oxidizing state, characterized by an increase in reactive oxygen species (ROS).[10][11]

Cellular Consequences of TrxR Inhibition

The disruption of the thioredoxin system by inhibitors triggers a range of cellular responses, ultimately leading to cell death in cancer cells.

Increased Oxidative Stress

A primary consequence of TrxR inhibition is the accumulation of intracellular ROS.[11] The thioredoxin system is a major scavenger of ROS, and its impairment leads to an inability to detoxify these reactive molecules.[7][11] Elevated ROS levels can damage cellular components, including lipids, proteins, and DNA, contributing to cytotoxicity.[12]

Induction of Apoptosis

Increased oxidative stress is a potent trigger of apoptosis, or programmed cell death. TrxR inhibition has been shown to induce apoptosis in various cancer cell lines.[1] One key mechanism involves the dissociation of Apoptosis Signal-regulating Kinase 1 (ASK1) from the inhibitory grip of reduced Trx.[10] In its oxidized state, Trx releases ASK1, which then activates downstream signaling pathways, such as the p38 MAPK and JNK pathways, culminating in apoptosis.[10]

Cell Cycle Arrest

In addition to apoptosis, TrxR inhibitors can induce cell cycle arrest, preventing cancer cells from proliferating. The precise mechanisms can vary but are often linked to the overall cellular stress caused by redox imbalance.

Quantitative Data on TrxR Inhibitor Effects

The following tables summarize quantitative data on the inhibitory effects of various compounds on TrxR activity and their cytotoxic effects on cancer cells.

Table 1: Inhibition of Purified Thioredoxin Reductase

| Compound | Target | IC50 (µM) | Reference |

| Auranofin | TrxR1 | 0.02 | [1] |

| Compound 5 (Gold(I) phosphine complex) | TrxR1 | 0.23 | [1] |

Table 2: Cytotoxicity of TrxR Inhibitors in Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Complex Zn-L3 | MCF-7 | 5.2 | [1] |

| Protoporphyrin IX | A549 | ~10 (for ~90% TrxR inhibition) | [6] |

Table 3: Effects of TrxR Inhibition on Cellular Thiol Content

| Compound | Cell Line | Treatment | Reduction in Total Thiol (%) | Reference |

| 2-bromo-2-nitro-1,3-propanediol (BP) | HOSE | 100 µM for 3h | 57.4 | [12] |

| 2-bromo-2-nitro-1,3-propanediol (BP) | HeLa | 100 µM for 3h | 46.1 | [12] |

| 2-bromo-2-nitro-1,3-propanediol (BP) | OVCAR-5 | 100 µM for 3h | 43.6 | [12] |

| 2-bromo-2-nitro-1,3-propanediol (BP) | AsPC1 | 100 µM for 3h | 47.5 | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of TrxR inhibitors.

Thioredoxin Reductase Activity Assay (DTNB Reduction Assay)

This assay measures the activity of TrxR by monitoring the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to 5-thio-2-nitrobenzoic acid (TNB), which produces a yellow color that can be measured spectrophotometrically.[12][13]

Materials:

-

Assay Buffer: 50 mM potassium phosphate, pH 7.4, containing 1 mM EDTA.

-

NADPH solution (e.g., 4 mg/mL in assay buffer).

-

DTNB solution (e.g., 10 mg/mL in ethanol).

-

Purified TrxR or cell lysate.

-

TrxR inhibitor.

-

96-well microplate.

-

Microplate reader.

Procedure:

-

Prepare cell lysates by homogenizing cell pellets in cold assay buffer and centrifuging to remove debris.[12]

-

In a 96-well plate, add the following to each well:

-

Assay buffer.

-

Cell lysate (e.g., 25 µg of total protein) or purified TrxR.[14]

-

TrxR inhibitor at various concentrations (or vehicle control).

-

-

Pre-incubate the plate at 37°C for a specified time (e.g., 30 minutes).[9]

-

Initiate the reaction by adding NADPH and DTNB solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5 minutes) using a microplate reader.[9][15]

-

Calculate the rate of TNB formation (increase in absorbance per minute). TrxR activity is proportional to this rate.

-

To determine the IC50 value of the inhibitor, plot the percentage of TrxR inhibition against the inhibitor concentration.

Cellular ROS Detection Assay (DCFH-DA Assay)

This assay uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.[9]

Materials:

-

Cells cultured in appropriate plates.

-

TrxR inhibitor.

-

DCFH-DA solution (e.g., 10 µM in serum-free medium).

-

Phosphate-buffered saline (PBS).

-

Fluorescence microscope or flow cytometer.

Procedure:

-

Seed cells in a suitable plate (e.g., 6-well plate or 96-well plate) and allow them to adhere overnight.

-

Treat the cells with the TrxR inhibitor at various concentrations for the desired time.

-

Wash the cells with PBS.

-

Incubate the cells with DCFH-DA solution at 37°C for 30 minutes in the dark.[9]

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope (for qualitative analysis) or a flow cytometer (for quantitative analysis) at an excitation wavelength of ~488 nm and an emission wavelength of ~525 nm.[9]

-

The fluorescence intensity is proportional to the intracellular ROS levels.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide (PI) by cells with compromised membranes.

Materials:

-

Cells treated with TrxR inhibitor.

-

Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer).

-

Flow cytometer.

Procedure:

-

Treat cells with the TrxR inhibitor for the desired time.

-

Harvest the cells (including floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Caption: The catalytic cycle of the thioredoxin system.

Caption: Cellular consequences of TrxR inhibition.

Caption: General workflow for evaluating TrxR inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. What are TrxR inhibitors and how do they work? [synapse.patsnap.com]

- 3. Thioredoxin reductase: An emerging pharmacologic target for radiosensitization of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thioredoxin reductase - Wikipedia [en.wikipedia.org]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. The thioredoxin system: Balancing redox responses in immune cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of hydroxytyrosol as thioredoxin reductase 1 inhibitor to induce apoptosis and G1/S cell cycle arrest in human colorectal cancer cells via ROS generation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. THIOREDOXIN REDUCTASE INHIBITION REDUCES RELAXATION BY INCREASING OXIDATIVE STRESS AND S-NITROSYLATION IN MOUSE AORTA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of Thioredoxin Reductase Activity and Oxidation of Cellular Thiols by Antimicrobial Agent, 2-Bromo-2-nitro-1,3-propanediol, Causes Oxidative Stress and Cell Death in Cultured Noncancer and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Thioredoxin Reductase (TrxR) Activity Assay Kit - Elabscience® [elabscience.com]

Preliminary Cytotoxicity Screening of a Novel Thioredoxin Reductase Inhibitor: TrxR-IN-5

Disclaimer: The following technical guide is a representative example based on established knowledge of thioredoxin reductase (TrxR) inhibitors and standard cytotoxicity screening protocols. The compound "TrxR-IN-5" is hypothetical, and the data presented herein is illustrative to demonstrate the format and content of such a guide for researchers, scientists, and drug development professionals.

Introduction

The thioredoxin (Trx) system, comprising thioredoxin, thioredoxin reductase (TrxR), and NADPH, is a critical antioxidant system that maintains the intracellular redox balance.[1][2] This system is essential for various cellular processes, including DNA synthesis, defense against oxidative stress, and regulation of apoptosis.[2] Many cancer cells exhibit elevated levels of TrxR, which helps them manage oxidative stress and contributes to drug resistance.[2][3] Consequently, TrxR has emerged as a promising target for the development of novel anti-cancer therapies.[3][4][5]

TrxR inhibitors disrupt the redox homeostasis in cancer cells by targeting the selenoenzyme TrxR, leading to increased reactive oxygen species (ROS) and subsequent cell death.[2][6] This guide provides a comprehensive overview of the preliminary in vitro cytotoxicity screening of a novel, hypothetical thioredoxin reductase inhibitor, this compound.

Mechanism of Action of Thioredoxin Reductase Inhibitors

Thioredoxin reductase is a selenoenzyme that catalyzes the reduction of thioredoxin using NADPH as an electron donor.[2] The reduced thioredoxin then participates in a multitude of cellular redox reactions. TrxR inhibitors function by binding to and inactivating TrxR, often through covalent modification of the enzyme's active site, which contains a critical selenium residue.[2] This inhibition disrupts the entire thioredoxin system, leading to an accumulation of oxidized proteins and increased oxidative stress, which can trigger apoptosis in cancer cells.[1][2]

Caption: The Thioredoxin Reductase System and Inhibition by this compound.

In Vitro Cytotoxicity of this compound

The cytotoxic potential of this compound was evaluated against a panel of human cancer cell lines using a standard in vitro cytotoxicity assay. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of continuous exposure to the compound.

| Cell Line | Cancer Type | IC50 (µM) of this compound |

| A549 | Lung Carcinoma | 1.2 ± 0.2 |

| MCF-7 | Breast Adenocarcinoma | 0.8 ± 0.1 |

| HCT116 | Colorectal Carcinoma | 1.5 ± 0.3 |

| HeLa | Cervical Adenocarcinoma | 2.1 ± 0.4 |

| Jurkat | T-cell Leukemia | 0.5 ± 0.1 |

Experimental Protocols

Cell Culture

Human cancer cell lines (A549, MCF-7, HCT116, HeLa, and Jurkat) were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.

MTT Cytotoxicity Assay

The cytotoxicity of this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability based on the metabolic activity of mitochondria.

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, cells were treated with various concentrations of this compound (typically ranging from 0.01 to 100 µM) for 72 hours. A vehicle control (DMSO) was also included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of cell viability against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve using appropriate software.

Caption: Experimental Workflow for MTT Cytotoxicity Assay.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Inhibition of TrxR by this compound is hypothesized to induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of the apoptosis signal-regulating kinase 1 (ASK1) pathway.

Caption: Proposed Signaling Pathway of this compound-Induced Apoptosis.

Conclusion

The preliminary in vitro cytotoxicity screening of the hypothetical compound this compound demonstrates its potent cytotoxic activity against a range of human cancer cell lines. The data suggests that this compound, as a representative thioredoxin reductase inhibitor, warrants further investigation as a potential anti-cancer agent. Future studies should focus on elucidating the detailed mechanism of action, conducting in vivo efficacy studies, and evaluating the safety profile of such compounds. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for the continued development of TrxR inhibitors in oncology.

References

- 1. Thioredoxin system inhibitors as mediators of apoptosis for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are TrxR inhibitors and how do they work? [synapse.patsnap.com]

- 3. On the potential of thioredoxin reductase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Thioredoxin Reductase and its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thioredoxin Reductase Inhibition for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

TrxR-IN-5: A Potential Novel Agent for Cancer Therapeutics - A Technical Overview

Disclaimer: Extensive searches for a specific compound designated "TrxR-IN-5" did not yield any direct results in the public domain. This technical guide is therefore based on published data for a potent Thioredoxin Reductase (TrxR) inhibitor referred to as "Compound 5" , which serves as a representative example of a TrxR inhibitor with therapeutic potential against cancer. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Targeting Thioredoxin Reductase in Oncology

The thioredoxin (Trx) system, comprising Thioredoxin Reductase (TrxR), thioredoxin (Trx), and NADPH, is a pivotal regulator of cellular redox homeostasis.[1] This system is essential for numerous cellular processes, including DNA synthesis, antioxidant defense, and the regulation of transcription factors.[2][3] Many cancer cells exhibit elevated levels of TrxR, which helps them to counteract the increased oxidative stress associated with rapid proliferation and metabolic activity, and contributes to drug resistance.[4][5] Consequently, the inhibition of TrxR has emerged as a promising strategy for cancer therapy. By disrupting the redox balance, TrxR inhibitors can selectively induce oxidative stress and trigger apoptosis in cancer cells.[4][6]

This document provides a technical overview of a potent TrxR inhibitor, herein referred to as Compound 5, as a potential anti-cancer agent. It summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the quantitative data available for the TrxR inhibitor, Compound 5, from studies on prostate cancer cells.

Table 1: Inhibitory Activity of Compound 5 against Thioredoxin Reductase 1 (TrxR1)

| Parameter | Value | Cell Line/System |

| IC50 vs. recombinant TrxR1 | 4.8 ± 0.5 µM | Recombinant human TrxR1 |

| IC50 vs. TrxR1 in PC3 cells | Not explicitly stated, but significant inhibition at 5 µM | PC3 prostate cancer cells |

Data extracted from a study on a gold(I) phosphine complex referred to as "Compound 5".[1]

Table 2: Effect of Compound 5 on TrxR Activity in Prostate Cancer Cells

| Treatment Concentration of Compound 5 | Duration of Treatment | TrxR Activity (% of control) | Cell Line |

| 2.5 µM | 3 hours | ~60% | PC3 |

| 5 µM | 3 hours | ~30% | PC3 |

Data is estimated from graphical representations in the source material.[1]

Core Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of TrxR inhibitors like Compound 5.

Thioredoxin Reductase (TrxR) Activity Assay (DTNB Reduction Assay)

Principle: This assay measures the activity of TrxR by monitoring the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to 5-thio-2-nitrobenzoic acid (TNB), which produces a yellow color that can be quantified spectrophotometrically at 412 nm. The rate of TNB formation is proportional to the TrxR activity.[7][8]

Materials:

-

Tris-HCl buffer (pH 7.5)

-

EDTA

-

NADPH

-

DTNB solution

-

Recombinant TrxR1 or cell lysate containing TrxR

-

Test inhibitor (e.g., Compound 5)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, EDTA, and NADPH in a 96-well plate.

-

Add the recombinant TrxR1 enzyme or cell lysate to the reaction mixture.

-

To test for inhibition, pre-incubate the enzyme/lysate with various concentrations of the inhibitor (e.g., Compound 5) for a specified time (e.g., 2 hours) at 37°C.[1]

-

Initiate the reaction by adding the DTNB solution.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5 minutes) using a microplate reader.

-

Calculate the rate of change in absorbance (ΔA/min).

-

The TrxR activity is proportional to this rate. For inhibitor studies, calculate the percentage of inhibition relative to a vehicle-treated control.

-

IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell lines (e.g., PC3)

-

Complete cell culture medium

-

Test inhibitor (e.g., Compound 5)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plate

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test inhibitor for a specified duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blotting for Protein Expression Analysis

Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.

Materials:

-

Cancer cells treated with the inhibitor

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-TrxR1, anti-actin)

-

Secondary antibodies conjugated to an enzyme (e.g., HRP)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and quantify the protein concentration.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Detect the signal using an imaging system. The intensity of the bands corresponds to the level of protein expression. Actin is commonly used as a loading control to normalize the results.[1]

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of TrxR Inhibition-Induced Apoptosis

The following diagram illustrates the general signaling pathway initiated by the inhibition of TrxR, leading to oxidative stress and subsequent apoptosis in cancer cells.

Caption: Inhibition of TrxR disrupts the thioredoxin system, leading to an accumulation of ROS, oxidative stress, and ultimately apoptosis in cancer cells.

Experimental Workflow for Evaluating a Novel TrxR Inhibitor

The diagram below outlines a typical experimental workflow for the preclinical evaluation of a potential TrxR inhibitor.

Caption: A streamlined workflow for the preclinical assessment of a novel TrxR inhibitor, from initial screening to in vivo efficacy studies.

Conclusion

Inhibitors of Thioredoxin Reductase represent a promising class of anti-cancer agents due to their ability to exploit the altered redox state of tumor cells. While specific information on "this compound" is not publicly available, the data for representative compounds like "Compound 5" demonstrate the potential of this therapeutic strategy. Further research is warranted to identify and characterize novel TrxR inhibitors with improved potency, selectivity, and pharmacological properties for clinical development. This technical guide provides a foundational framework for researchers and drug developers interested in advancing this exciting area of oncology research.

References

- 1. researchgate.net [researchgate.net]

- 2. Thioredoxin reductase - Wikipedia [en.wikipedia.org]

- 3. Thioredoxin and Thioredoxin Target Proteins: From Molecular Mechanisms to Functional Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Role of the Thioredoxin Detoxification System in Cancer Progression and Resistance [frontiersin.org]

- 5. Thioredoxin and Cancer: A Role for Thioredoxin in all States of Tumor Oxygenation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thioredoxin reductase: An emerging pharmacologic target for radiosensitization of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4.6. Thioredoxin Reductase (TrxR) Activity Assay [bio-protocol.org]

- 8. 2.9. Thioredoxin Reductase (TrxR) Activity Assay [bio-protocol.org]

Methodological & Application

Application Notes and Protocols for Utilizing a Novel Thioredoxin Reductase Inhibitor, TrxR-IN-5, in a Mouse Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thioredoxin (Trx) system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is a critical regulator of cellular redox homeostasis.[1][2][3] In many cancer types, this system is upregulated to counteract the increased oxidative stress associated with rapid proliferation and metabolic activity, contributing to tumor growth and resistance to therapy.[1][3] Consequently, TrxR has emerged as a promising target for anticancer drug development.[1][2][3][4] TrxR-IN-5 is a novel, potent, and selective inhibitor of TrxR. These application notes provide a comprehensive guide for the preclinical evaluation of this compound in a mouse xenograft model, a crucial step in assessing its in vivo anti-tumor efficacy.

While specific in vivo data for this compound is not yet publicly available, this document outlines a detailed protocol based on established methodologies for other TrxR inhibitors, such as auranofin, in similar preclinical models.[1][5] Researchers should consider these protocols as a starting point and optimize the experimental conditions for this compound based on preliminary in vitro and in vivo dose-finding and toxicity studies.

Mechanism of Action of TrxR Inhibitors

TrxR inhibitors disrupt the catalytic cycle of TrxR, preventing the reduction of oxidized Trx. This leads to an accumulation of oxidized Trx and a subsequent increase in intracellular reactive oxygen species (ROS), triggering oxidative stress-induced apoptosis and cell cycle arrest in cancer cells.

Caption: Signaling pathway of TrxR inhibition by this compound.

Experimental Protocols

This section details the key experimental protocols for evaluating this compound in a mouse xenograft model.

Cell Culture

-

Cell Line Selection: Choose a cancer cell line with known sensitivity to TrxR inhibition or high expression of TrxR. Examples include HCT116 (colon cancer) or A549 (lung cancer).

-

Culture Conditions: Maintain the selected cell line in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Animal Model

-

Animal Strain: Use immunodeficient mice, such as athymic nude (nu/nu) or NOD-scid gamma (NSG) mice, to prevent rejection of the human tumor xenograft.

-

Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment.

-

Ethics Statement: All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

Xenograft Implantation

-

Cell Preparation: Harvest cancer cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in PBS or a mixture of PBS and Matrigel at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL.[1][6]

-

Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse using a 27-gauge needle.

Experimental Design and Drug Administration

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width^2) / 2.

-

Randomization: Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Treatment Groups:

-

Vehicle Control (e.g., saline, DMSO, or other appropriate vehicle)

-

This compound (multiple dose levels to determine a dose-response)

-

Positive Control (optional, a known anticancer agent)

-

-

Drug Formulation and Administration:

-

Based on data from other TrxR inhibitors like auranofin, a starting dose range for this compound could be 1-10 mg/kg.[1][5]

-

The route of administration will depend on the physicochemical properties of this compound. Intraperitoneal (i.p.) injection is a common route for preclinical studies.[1][5]

-

Treatment frequency can be daily or every other day for a specified duration (e.g., 14-21 days).

-

Caption: Experimental workflow for a mouse xenograft study.

Endpoint Analysis

-

Tumor Volume and Body Weight: Continue to measure tumor volume and monitor the body weight of the mice throughout the study as an indicator of toxicity.

-

Euthanasia and Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. Other organs can also be collected for toxicity assessment.

-

Tumor Weight: Weigh the excised tumors.

-

TrxR Activity Assay: Prepare tumor lysates to measure TrxR activity using an endpoint insulin reduction assay to confirm target engagement.[7]

-

Histology and Immunohistochemistry: Fix a portion of the tumor in formalin for histological analysis (e.g., H&E staining) and immunohistochemistry to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

-

Western Blotting: Analyze protein levels of key signaling molecules in the Trx pathway and apoptosis-related pathways in tumor lysates.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison between treatment groups.

Table 1: In Vivo Efficacy of this compound in a Mouse Xenograft Model

| Treatment Group | Dose (mg/kg) | Administration Route & Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) ± SEM | Change in Body Weight (%) |

| Vehicle Control | - | i.p., daily | - | |||

| This compound | Low Dose | i.p., daily | ||||

| This compound | Mid Dose | i.p., daily | ||||

| This compound | High Dose | i.p., daily | ||||

| Positive Control |

Table 2: Pharmacodynamic and Biomarker Analysis

| Treatment Group | Dose (mg/kg) | TrxR Activity in Tumor (% of Control) ± SEM | Ki-67 Positive Cells (%) ± SEM | Cleaved Caspase-3 Positive Cells (%) ± SEM |

| Vehicle Control | - | 100 | ||

| This compound | Low Dose | |||

| This compound | Mid Dose | |||

| This compound | High Dose | |||

| Positive Control |

Conclusion

These application notes provide a robust framework for the in vivo evaluation of the novel TrxR inhibitor, this compound, in a mouse xenograft model. By following these detailed protocols and adapting them based on the specific characteristics of this compound, researchers can effectively assess its anti-tumor efficacy and mechanism of action, paving the way for further preclinical and clinical development. Careful dose-finding and toxicity studies are paramount to ensure the generation of meaningful and reproducible data.

References

- 1. Compensatory combination of mTOR and TrxR inhibitors to cause oxidative stress and regression of tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Effects of redox modulation by inhibition of thioredoxin reductase on radiosensitivity and gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Auranofin Inhibition of Thioredoxin Reductase Sensitizes Lung Neuroendocrine Tumor Cells (NETs) and Small Cell Lung Cancer (SCLC) Cells to Sorafenib as well as Inhibiting SCLC Xenograft Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 7. Selective killing of gastric cancer cells by a small molecule via targeting TrxR1 and ROS-mediated ER stress activation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for TrxR Activity Assay Using TrxR-IN-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thioredoxin system, comprising Thioredoxin (Trx), Thioredoxin Reductase (TrxR), and NADPH, is a pivotal antioxidant system essential for maintaining cellular redox homeostasis.[1] TrxR, a selenoenzyme, catalyzes the reduction of oxidized Trx and other substrates, playing a crucial role in various cellular processes, including cell growth, DNA synthesis, and protection against oxidative stress.[2][3][4][5] Dysregulation of TrxR activity is implicated in numerous diseases, including cancer, making it a significant target for drug development.[1][6][7][8]

This document provides a detailed protocol for determining TrxR activity using a colorimetric assay based on the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). The assay also incorporates TrxR-IN-5 , a potent and specific inhibitor of Thioredoxin Reductase, to differentiate TrxR-specific activity from other cellular reductases.

Principle of the Assay

The TrxR activity assay is based on the enzyme's ability to catalyze the reduction of DTNB (Ellman's reagent) by NADPH. This reaction produces 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored product with a maximum absorbance at 412 nm.[3][4][9] The rate of TNB formation is directly proportional to the TrxR activity in the sample. To ensure the measured activity is specific to TrxR, a parallel reaction is run in the presence of this compound, a specific inhibitor. The difference in the rate of DTNB reduction between the uninhibited and inhibited samples represents the true TrxR activity.[3][4][9]

Data Presentation

Table 1: Inhibitory Characteristics of this compound

| Parameter | Value | Description |

| IC50 | 8.5 nM | The half-maximal inhibitory concentration of this compound against human TrxR1. |

| Mechanism of Inhibition | Covalent | This compound forms a covalent bond with the active site selenocysteine residue of TrxR.[1] |

| Specificity | High | Highly selective for TrxR over other related enzymes like Glutathione Reductase. |

Note: The data presented for this compound is hypothetical and for illustrative purposes.

Signaling Pathway and Experimental Workflow

Thioredoxin Reductase Signaling Pathway

The thioredoxin system plays a central role in cellular redox signaling. TrxR maintains a reduced pool of thioredoxin, which in turn reduces downstream target proteins, influencing various signaling cascades involved in cell proliferation, apoptosis, and antioxidant defense.[6][10][11]

Caption: The Thioredoxin Reductase signaling pathway.

Experimental Workflow for TrxR Activity Assay

The following diagram outlines the key steps in the determination of TrxR activity using the DTNB assay with the specific inhibitor this compound.

Caption: Experimental workflow for the TrxR activity assay.

Experimental Protocols

Materials and Reagents

-

96-well microplate

-

Microplate reader capable of kinetic measurements at 412 nm

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4) containing 10 mM EDTA

-

DTNB solution (10 mM in assay buffer)

-

NADPH solution (4 mM in assay buffer)

-

This compound inhibitor solution (1 µM in a suitable solvent like DMSO, then diluted in assay buffer)

-

Protein quantification assay kit (e.g., Bradford or BCA)

-

Samples (cell lysates, tissue homogenates, or purified enzyme)

-

Purified water

Sample Preparation

-

Cell Lysates : Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in 4 volumes of ice-cold assay buffer. Lyse the cells by sonication or repeated freeze-thaw cycles. Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.[12] Collect the supernatant for the assay.

-

Tissue Homogenates : Mince the tissue and homogenize in 5-10 volumes of ice-cold assay buffer. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. Collect the supernatant for the assay.

-

Protein Concentration : Determine the protein concentration of the supernatant using a standard protein assay.[12]

Assay Procedure

-

Prepare a reaction mixture for each sample to be tested. For each sample, prepare two sets of reactions: one without the inhibitor (total activity) and one with the inhibitor (background activity).

-

In a 96-well plate, add the following reagents in the order listed:

-

Total Activity Wells :

-

50 µL of Assay Buffer

-

10 µL of sample (diluted to an appropriate concentration in assay buffer)

-

10 µL of Assay Buffer (or solvent vehicle for the inhibitor)

-

-

Background Activity Wells :

-

50 µL of Assay Buffer

-

10 µL of sample (same dilution as above)

-

10 µL of this compound solution (to a final concentration that gives >95% inhibition, e.g., 100 nM)

-

-

-

Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding a mixture of NADPH and DTNB to each well. For a final volume of 200 µL, this could be 100 µL of a solution containing 0.4 mM NADPH and 1 mM DTNB.

-

Immediately start monitoring the increase in absorbance at 412 nm in a microplate reader at room temperature (25°C).[3][5] Record readings every 30 seconds for 5-10 minutes.

Data Analysis

-

Plot the absorbance at 412 nm versus time for each well.

-

Determine the rate of reaction (V) in ΔA412/min from the linear portion of the curve for both the total activity (V_total) and the background activity (V_background) wells.

-

Calculate the TrxR-specific activity rate (V_TrxR) by subtracting the background rate from the total rate:

-

V_TrxR = V_total - V_background

-

-

The TrxR activity can be calculated using the Beer-Lambert law. The molar extinction coefficient for TNB at 412 nm is 14,150 M⁻¹cm⁻¹.[3] The activity is typically expressed in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of TNB per minute.

-

Normalize the TrxR activity to the protein concentration of the sample to express the specific activity in U/mg of protein.

Conclusion

This application note provides a comprehensive guide for the determination of Thioredoxin Reductase activity using a robust and specific colorimetric assay. The incorporation of the specific inhibitor, this compound, is crucial for obtaining accurate measurements of TrxR activity in complex biological samples. This protocol is a valuable tool for researchers investigating the role of the thioredoxin system in health and disease, as well as for professionals in drug development targeting TrxR.

References

- 1. What are TrxR inhibitors and how do they work? [synapse.patsnap.com]

- 2. Thioredoxin reductase - Wikipedia [en.wikipedia.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. assaygenie.com [assaygenie.com]

- 5. biogot.com [biogot.com]

- 6. Thioredoxin Signaling Pathways in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thioredoxin reductase: An emerging pharmacologic target for radiosensitization of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of hydroxytyrosol as thioredoxin reductase 1 inhibitor to induce apoptosis and G1/S cell cycle arrest in human colorectal cancer cells via ROS generation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Thioredoxin and Thioredoxin Target Proteins: From Molecular Mechanisms to Functional Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thioredoxin promotes survival signaling events under nitrosative/oxidative stress associated with cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Measuring Reactive Oxygen Species after Treatment with Thioredoxin Reductase Inhibitor TrxR-IN-5: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thioredoxin (Trx) system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is a pivotal cellular antioxidant system responsible for maintaining redox homeostasis.[1][2] TrxR, a key enzyme in this system, reduces oxidized Trx, which in turn reduces oxidized proteins, including peroxiredoxins that detoxify reactive oxygen species (ROS).[1][2] In many cancer cells, the Trx system is upregulated to counteract the high levels of oxidative stress associated with rapid proliferation and metabolic activity, making TrxR a promising target for anticancer therapies.[3][4]

TrxR-IN-5 belongs to a class of compounds that inhibit thioredoxin reductase.[5][6] By inhibiting TrxR, these compounds disrupt the cellular redox balance, leading to an accumulation of intracellular ROS and subsequent oxidative stress. This can trigger cellular damage and induce apoptosis in cancer cells, highlighting the importance of accurately measuring ROS levels to evaluate the efficacy of such inhibitors.[4][7]

These application notes provide detailed protocols for the measurement of ROS in cultured cells following treatment with the thioredoxin reductase inhibitor, this compound. The methodologies described herein are fundamental for assessing the compound's mechanism of action and its potential as a therapeutic agent.

Signaling Pathway: Inhibition of Thioredoxin Reductase and Induction of Oxidative Stress

Inhibition of TrxR by this compound disrupts the thioredoxin system's ability to reduce oxidized proteins and scavenge ROS. This leads to an accumulation of ROS, causing oxidative stress and downstream cellular effects such as apoptosis.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for ROS production in a cancer cell line (e.g., A549 lung carcinoma) after treatment with this compound for 4 hours. Data is presented as Relative Fluorescence Units (RFU) from a DCFH-DA assay.

| Treatment Group | Concentration (µM) | Mean RFU (n=3) | Standard Deviation | Fold Change vs. Control |

| Vehicle Control (DMSO) | 0 | 1500 | 120 | 1.0 |

| This compound | 1 | 2800 | 210 | 1.9 |

| This compound | 5 | 6200 | 450 | 4.1 |

| This compound | 10 | 11500 | 890 | 7.7 |

| Positive Control (H₂O₂) | 100 | 15000 | 1100 | 10.0 |

Experimental Protocols

Protocol 1: Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol describes the use of DCFH-DA, a cell-permeable fluorescent probe, to detect intracellular ROS.[8][9] Inside the cell, esterases cleave the acetate groups, and the resulting DCFH is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

-

Cancer cell line of interest (e.g., A549, HeLa, MCF-7)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

-

Hydrogen peroxide (H₂O₂) (for positive control)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader (Excitation/Emission: ~485 nm/~530 nm)

Experimental Workflow:

Procedure:

-

Cell Seeding: Seed cells into a 96-well black, clear-bottom microplate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., 100 µM H₂O₂).

-

Incubation: Incubate the plate for the desired time period (e.g., 1, 4, or 24 hours) at 37°C.

-

Probe Loading:

-

Prepare a 10 µM working solution of DCFH-DA in serum-free medium.

-

Remove the treatment medium and wash the cells once with 100 µL of warm PBS.

-

Add 100 µL of the DCFH-DA working solution to each well.

-

Incubate for 30 minutes at 37°C, protected from light.

-

-

Measurement:

-

Remove the DCFH-DA solution and wash the cells twice with 100 µL of warm PBS.

-

Add 100 µL of PBS to each well.

-

Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

-

Protocol 2: Detection of Superoxide using Dihydroethidium (DHE)

This protocol utilizes DHE to specifically detect superoxide radicals. DHE is oxidized by superoxide to 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence.[10]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Dihydroethidium (DHE)

-

Antimycin A (for positive control)

-

Fluorescence microscope or flow cytometer (Excitation/Emission: ~518 nm/~606 nm)

Experimental Workflow:

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1. For microscopy, seed cells on glass coverslips in a multi-well plate.

-

Probe Loading:

-

Prepare a 5 µM working solution of DHE in serum-free medium.

-

Remove the treatment medium and wash the cells once with warm PBS.

-

Add the DHE working solution to the cells.

-

Incubate for 20 minutes at 37°C, protected from light.

-

-

Analysis:

-

Fluorescence Microscopy: Wash the cells twice with warm PBS. Mount the coverslips on microscope slides and immediately image using a fluorescence microscope with appropriate filters for red fluorescence.

-

Flow Cytometry: After DHE loading, wash the cells with PBS and detach them using trypsin. Resuspend the cells in PBS and analyze immediately on a flow cytometer using the appropriate laser and emission filter for red fluorescence.

-

Concluding Remarks

The protocols provided offer robust methods for quantifying and visualizing ROS production induced by the thioredoxin reductase inhibitor this compound. As with any experimental system, it is crucial to optimize parameters such as inhibitor concentration and incubation time for the specific cell line and experimental conditions being used. The inclusion of appropriate positive and negative controls is essential for the valid interpretation of results. These assays are fundamental tools for elucidating the mechanism of action of TrxR inhibitors and for the development of novel cancer therapeutics targeting cellular redox pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Oxidative Stress Detection | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Thioredoxin reductase: An emerging pharmacologic target for radiosensitization of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of cellular reactive oxygen species in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thioredoxin Reductase (TrxR) Activity Assay Kit - Elabscience® [elabscience.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of hydroxytyrosol as thioredoxin reductase 1 inhibitor to induce apoptosis and G1/S cell cycle arrest in human colorectal cancer cells via ROS generation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 9. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [en.bio-protocol.org]

- 10. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for TrxR-IN-X in Studying Redox Signaling Pathways

Disclaimer: Information on a specific compound designated "TrxR-IN-5" is not available in the public scientific literature. The following application notes and protocols are provided for a hypothetical, potent, and selective thioredoxin reductase inhibitor, designated herein as TrxR-IN-X . This document is intended to serve as a comprehensive template for researchers and drug development professionals on how to utilize and characterize a novel TrxR inhibitor in the study of redox signaling pathways.

Introduction

The thioredoxin (Trx) system, comprising Thioredoxin Reductase (TrxR), Thioredoxin (Trx), and NADPH, is a principal regulator of cellular redox homeostasis and signaling.[1] TrxR is a selenoenzyme that catalyzes the NADPH-dependent reduction of oxidized Trx.[2] Reduced Trx, in turn, reduces disulfide bonds in a variety of substrate proteins, thereby controlling their function. These substrates include enzymes involved in antioxidant defense (peroxiredoxins), DNA synthesis (ribonucleotide reductase), and transcription factors that regulate cell proliferation and apoptosis (e.g., NF-κB, p53).[3]

Given its central role, the Trx system is often upregulated in various diseases, including cancer, to cope with increased oxidative stress, making TrxR a compelling target for therapeutic intervention.[4] Inhibitors of TrxR can disrupt cellular redox balance, leading to an accumulation of reactive oxygen species (ROS), and selectively induce cell death in cancer cells that are more dependent on a functioning Trx system for survival.[5]

TrxR-IN-X is a potent and selective inhibitor of Thioredoxin Reductase 1 (TrxR1), the cytosolic isoform of the enzyme. Its application allows for the precise interrogation of TrxR1's role in various redox-dependent signaling pathways. These notes provide detailed protocols for the use of TrxR-IN-X in biochemical and cell-based assays to study its effects on enzyme activity, cellular redox state, and downstream signaling events.

Quantitative Data Summary

The inhibitory potency and selectivity of TrxR-IN-X have been characterized against purified human TrxR1, TrxR2 (mitochondrial isoform), and Glutathione Reductase (GR), an enzyme with structural homology to TrxR. The 50% inhibitory concentration (IC50) values are summarized in the table below.

| Enzyme | TrxR-IN-X IC50 (nM) | Auranofin IC50 (nM) (Reference) |

| Human TrxR1 | 50 | 88 |

| Human TrxR2 | 850 | 150 |

| Human GR | > 10,000 | > 10,000 |

Data are hypothetical and for illustrative purposes only. Auranofin is a well-characterized, non-selective TrxR inhibitor.

Signaling Pathway Diagrams

The following diagrams illustrate the mechanism of the thioredoxin system and the impact of TrxR inhibition.

References

Troubleshooting & Optimization

TrxR-IN-5 solubility issues and solutions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TrxR-IN-5.

Troubleshooting and FAQs

1. Solubility and Stock Solution Preparation

Q1: How do I dissolve this compound and prepare a stock solution?

A1: this compound is most commonly dissolved in dimethyl sulfoxide (DMSO). For optimal results, use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[1]

Stock Solution Preparation Guide:

To prepare a stock solution, it is recommended to dissolve this compound in DMSO. Gentle warming to 60°C and ultrasonication can aid in dissolution, especially at higher concentrations.[1]

Quantitative Solubility Data:

| Solvent | Maximum Concentration | Notes |

| DMSO | 50 mg/mL (130.74 mM) | Requires ultrasonication and heating to 60°C.[1] |

| Ethanol | Sparingly soluble | Specific quantitative data is not readily available. Ethanol can be used as a co-solvent with aqueous solutions, but high concentrations of this compound are unlikely to be achieved. |

| PBS (Phosphate-Buffered Saline) | Poorly soluble | Direct dissolution in PBS is not recommended due to the hydrophobic nature of the compound. |

Q2: My this compound precipitated when I diluted my DMSO stock solution in aqueous media for my cell culture experiment. What should I do?

A2: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for hydrophobic compounds. Here are several solutions:

-

Vortexing and Warming: Immediately after dilution, vortex the solution vigorously. Gentle warming of the solution in a 37°C water bath can also help redissolve the precipitate.

-

Sonication: A brief sonication can effectively break up and redissolve precipitated compound.

-

Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution. First, dilute the DMSO stock into a small volume of media, vortex well, and then add this intermediate dilution to the final volume.

-

Increase Final DMSO Concentration: If your cell line tolerates it, a slightly higher final concentration of DMSO (e.g., 0.5%) in your culture media can help maintain solubility. Always check the DMSO tolerance of your specific cell line and include a vehicle control in your experiments.

Q3: What is the recommended storage condition for this compound stock solutions?

A3: Prepared stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

2. Experimental Design and Protocols

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent inhibitor of Thioredoxin Reductase (TrxR). TrxR is a key enzyme in the thioredoxin system, which plays a crucial role in maintaining cellular redox homeostasis by reducing thioredoxin (Trx) in a NADPH-dependent manner. By inhibiting TrxR, this compound disrupts this balance, leading to an increase in intracellular reactive oxygen species (ROS) and inducing oxidative stress, which can trigger downstream cellular events like apoptosis.[1]

Thioredoxin Reductase Signaling Pathway

Caption: The Thioredoxin Reductase (TrxR) signaling pathway and the inhibitory action of this compound.

Q5: What is a typical working concentration for this compound in a cell-based assay?

A5: The optimal working concentration of this compound will vary depending on the cell line and the specific experimental endpoint. However, a good starting point is to perform a dose-response experiment with concentrations ranging from 0.1 µM to 10 µM. The reported IC50 of this compound is 0.16 µM in a biochemical assay, so cellular effective concentrations are expected to be in a similar range.[1]

Q6: Can you provide a general protocol for a cell-based assay to measure the effect of this compound on cell viability?

A6: The following is a general protocol for assessing the effect of this compound on cell viability using a standard MTT assay. This protocol can be adapted for other viability or cytotoxicity assays.

Experimental Protocol: Cell Viability Assay with this compound

-

Materials:

-

This compound

-

DMSO (anhydrous)

-

Cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Plate reader

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

-

Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value of this compound for your cell line.

-

Experimental Workflow for a Cellular Inhibitor Assay

Caption: A typical experimental workflow for assessing the effect of this compound on cell viability.

References

Technical Support Center: Optimizing TrxR-IN-5 Concentration for In Vitro Assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of TrxR-IN-5 in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?